molecular formula C10H17NO2S B1458689 Cevimeline sulfoxide, trans- CAS No. 124751-37-7

Cevimeline sulfoxide, trans-

货号: B1458689
CAS 编号: 124751-37-7
分子量: 215.31 g/mol
InChI 键: CFUGNFXJXCPICM-BXGCZWRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Cevimeline sulfoxide, trans- undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfone derivatives and reduced cevimeline .

科学研究应用

Therapeutic Applications

1. Treatment of Xerostomia

Cevimeline sulfoxide, trans- is primarily utilized in treating xerostomia (dry mouth), particularly in patients with Sjögren’s syndrome. This condition results from autoimmune destruction of salivary glands, leading to significant discomfort and complications such as difficulty swallowing and increased dental caries. Clinical studies have demonstrated that cevimeline effectively increases salivary flow rates, significantly alleviating symptoms associated with dry mouth .

2. Potential Cognitive Benefits in Alzheimer's Disease

Recent studies have explored the potential cognitive benefits of cevimeline in patients with Alzheimer’s disease (AD). Research indicates that muscarinic agonists may enhance cognitive function by improving cholinergic signaling in the brain. In a study involving patients with mild to moderate AD, cevimeline showed promise in enhancing cognitive performance, although further research is necessary to establish definitive benefits .

Pharmacological Profile

The pharmacological properties of cevimeline sulfoxide, trans- are essential for its therapeutic applications:

  • Mechanism of Action : Cevimeline acts as an agonist at M1 and M3 muscarinic receptors, stimulating salivary gland secretion and smooth muscle contraction .
  • Metabolism : The drug is primarily metabolized by CYP2D6 and CYP3A4 enzymes, with a significant portion converted into sulfoxide metabolites .
  • Pharmacokinetics : Cevimeline has a half-life of approximately 5 hours, with rapid absorption following oral administration .

Case Studies

Case Study 1: Sjögren's Syndrome Management

A clinical trial involving 212 patients with Sjögren's syndrome assessed the efficacy of cevimeline (30 mg three times daily) over 12 weeks. Results indicated a statistically significant increase in salivary flow compared to placebo (p=0.0017), highlighting the compound's effectiveness in managing dry mouth symptoms .

Case Study 2: Cognitive Function in Alzheimer's Patients

In a double-blind study focusing on cognitive function in AD patients treated with cevimeline, improvements were noted in memory tests compared to baseline measurements. While the study was limited by sample size and duration, it suggests potential avenues for further exploration into cevimeline's impact on cognitive health .

Table 1: Pharmacokinetic Profile of Cevimeline

ParameterValue
Absorption Time1.5 - 2 hours
Volume of Distribution6 L/kg
Protein Binding<20%
Half-Life5 ± 1 hours
Metabolitescis and trans-sulfoxide (44.5%)

Table 2: Clinical Efficacy in Sjögren's Syndrome

Study TypeDosageDurationSalivary Flow Increase
Randomized Controlled Trial30 mg TID12 weeksStatistically significant (p=0.0017)

相似化合物的比较

Cevimeline sulfoxide, trans- can be compared with other muscarinic receptor agonists such as pilocarpine and bethanechol:

Cevimeline sulfoxide, trans- is unique due to its selective action on M1 and M3 receptors, making it particularly effective for conditions involving exocrine gland dysfunction .

生物活性

Cevimeline sulfoxide, trans- is a metabolite of the muscarinic receptor agonist cevimeline, primarily known for its therapeutic use in treating symptoms of dry mouth associated with Sjögren's syndrome. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

Cevimeline sulfoxide, trans- is formed through the oxidation of cevimeline. The chemical structure can be represented as follows:

  • Chemical Formula : C10H17NOS
  • Molecular Weight : 201.31 g/mol
  • CAS Number : 124751-37-7

The compound exhibits a sulfoxide functional group that contributes to its biological activity by influencing receptor binding and metabolic pathways.

Cevimeline sulfoxide acts primarily as an agonist at muscarinic acetylcholine receptors, specifically M1 and M3 subtypes.

  • M1 Receptors : Predominantly found in exocrine glands; their activation leads to increased secretion from these glands.
  • M3 Receptors : Located on smooth muscle; their stimulation results in muscle contraction and enhanced glandular secretion.

The selectivity of cevimeline for these receptors is significant for its therapeutic effects, particularly in conditions characterized by glandular dysfunction.

Pharmacokinetics

The pharmacokinetic profile of cevimeline and its sulfoxide metabolite includes:

ParameterValue
Absorption Rapidly absorbed; peak concentration at 1.5 to 2 hours post-administration
Volume of Distribution Approximately 6 L/kg
Protein Binding Less than 20%
Metabolism Metabolized by CYP2D6 and CYP3A4; forms cis and trans-sulfoxides
Half-Life 5 ± 1 hours
Excretion 84% excreted in urine within 24 hours

Pharmacological Effects

Cevimeline sulfoxide has been studied for its effects on muscarinic receptors and neurotransmitter modulation. Its biological activities include:

  • Increased Salivary Secretion : Effective in alleviating xerostomia (dry mouth) by enhancing saliva production.
  • Potential Neuroprotective Effects : Investigated for its role in neurodegenerative diseases such as Alzheimer's disease due to its cholinergic activity.

Clinical Studies

Several clinical studies have assessed the efficacy of cevimeline:

  • Dry Mouth Treatment in Sjögren's Syndrome :
    • A study involving 60 patients demonstrated that cevimeline (20 mg three times daily) significantly improved symptoms compared to placebo, with notable enhancements in tear dynamics and corneal health .
  • Neuropharmacological Applications :
    • Research indicates that cevimeline may enhance cognitive functions in Alzheimer's patients by activating muscarinic receptors involved in memory and learning .

Adverse Effects

While generally well-tolerated, cevimeline can cause side effects related to its cholinergic activity, including:

  • Visual disturbances
  • Lacrimation
  • Gastrointestinal discomfort (nausea, diarrhea)
  • Sweating
  • Respiratory distress

These effects are typically dose-dependent and may require monitoring during treatment.

Comparison with Other Muscarinic Agonists

Cevimeline sulfoxide can be compared to other muscarinic agonists like pilocarpine and bethanechol:

CompoundPrimary UseReceptor Activity
CevimelineDry mouth reliefM1, M3
PilocarpineDry mouth, glaucoma treatmentBroader receptor activity
BethanecholUrinary retentionDifferent receptor profile

Cevimeline's selective action on M1 and M3 receptors makes it particularly effective for treating exocrine gland dysfunctions.

属性

IUPAC Name

(2S,3S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGNFXJXCPICM-BXGCZWRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1O[C@@]2(CN3CCC2CC3)C[S@@]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124751-37-7
Record name Cevimeline sulfoxide, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124751377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEVIMELINE SULFOXIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH3618304
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cevimeline sulfoxide, trans-
Reactant of Route 2
Cevimeline sulfoxide, trans-
Reactant of Route 3
Cevimeline sulfoxide, trans-
Reactant of Route 4
Cevimeline sulfoxide, trans-
Reactant of Route 5
Cevimeline sulfoxide, trans-
Reactant of Route 6
Cevimeline sulfoxide, trans-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。